Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate
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Overview
Description
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA), a chief neurotransmitter in mammals . The unique structure of this compound makes it a valuable template for the design of biologically relevant molecules.
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of pyrrolopyrazine , a class of compounds that have shown a wide range of biological activities, including antibacterial, antifungal, and antiviral activities
Biochemical Pathways
Given its structural similarity to pyrrolopyrazine derivatives, it may potentially affect similar biochemical pathways .
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of EN300-6488908 is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. Specific details about these influences are currently lacking .
Preparation Methods
The synthesis of Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring . This method allows for the preparation of the compound in a 9.0% overall yield
Chemical Reactions Analysis
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridine ring or the carboxylate group.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It serves as a template for the design of biologically relevant molecules, such as local anesthetics, bone resorption inhibitors, and nitric oxide synthase inhibitors . Its conformationally restricted structure makes it a valuable tool for studying GABA-related biological activities, including GABA receptor binding, GABA uptake, and GABA aminotransferase inhibition .
Comparison with Similar Compounds
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate is unique due to its conformationally restricted structure. Similar compounds include other GABA analogues, such as octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid and its derivatives . These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBLUEAHTWJGPB-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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